3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one
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Overview
Description
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenylbutyl group, and a thiomorpholinylpiperidinyl moiety.
Preparation Methods
The synthesis of 3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of reagents such as hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one can be compared with other similar compounds containing the 1,3,4-oxadiazole core, such as:
- 4-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine
- 3-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenylbutyl and thiomorpholinylpiperidinyl groups in this compound contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c29-24(28-14-12-21(13-15-28)27-16-18-31-19-17-27)11-10-23-26-25-22(30-23)9-5-4-8-20-6-2-1-3-7-20/h1-3,6-7,21H,4-5,8-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXLYOWROIHSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)CCC3=NN=C(O3)CCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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